XL147

Catalog No.
S547360
CAS No.
956958-53-5
M.F
C21H16N6O2S2
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL147

CAS Number

956958-53-5

Product Name

XL147

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Molecular Formula

C21H16N6O2S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

solubility

Soluble in DMSO

Synonyms

XL147-II; XL147 II; XL147II; XL147 derivative II; XL147derivativeII; XL147-derivative-II;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

The exact mass of the compound N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is 448.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), yields some basic information about the compound, including its chemical structure, formula (C21H16N6O2S2), and a CAS registry number (956958-53-5) []. However, there are no citations for published scientific research on this specific compound listed in PubChem.

XL147, also known as Pilaralisib or SAR245408, is a selective and reversible inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. It specifically targets class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. This compound has been developed primarily for its potential in treating various solid tumors by inhibiting tumor growth and survival mechanisms associated with the PI3K pathway. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 39 nM for PI3Kα, 36 nM for PI3Kδ, and 23 nM for PI3Kγ, while being less potent against PI3Kβ .

Research suggests that N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide and its derivatives exhibit antiproliferative activity against various cancer cell lines []. The exact mechanism of action remains under investigation. However, compounds containing similar structures have been shown to target different cellular processes, including cell cycle progression and DNA replication [].

XL147 functions by competitively binding to the ATP-binding site of the p110 isoforms of the PI3K enzyme. This action prevents the conversion of phosphatidylinositol-4,5-bisphosphate into phosphatidylinositol-3,4,5-trisphosphate, a critical step in the activation of downstream signaling pathways that promote cell growth and survival. The inhibition leads to reduced phosphorylation of key proteins such as AKT and PRAS40, which are vital for cellular proliferation and survival .

In preclinical studies and clinical trials, XL147 has demonstrated significant antitumor activity. It has been shown to inhibit tumor growth in xenograft models representing various cancer types. The drug modulates the PI3K pathway effectively, leading to a reduction in tumor cell proliferation and increased apoptosis. In a Phase I clinical trial involving patients with advanced solid tumors, XL147 exhibited manageable toxicity profiles with dose-limiting adverse events including dermatologic reactions and gastrointestinal issues .

The synthesis of XL147 involves several chemical steps to construct its complex molecular structure. While specific synthetic routes are proprietary, it generally includes:

  • Formation of key intermediates through reactions involving nucleophiles and electrophiles.
  • Utilization of coupling reactions to build the core structure.
  • Final modifications that enhance selectivity for the PI3K isoforms.

These methods ensure high purity and bioavailability of the compound, crucial for its therapeutic efficacy .

XL147 is primarily investigated for its applications in oncology as a treatment for solid tumors resistant to conventional therapies. Its ability to inhibit the PI3K pathway makes it a candidate for combination therapies with other anticancer agents. Clinical trials have explored its efficacy in various cancers, including non-small cell lung cancer and breast cancer .

Interaction studies have revealed that XL147 can inhibit cytochrome P450 enzymes such as CYP3A4 and CYP2C9 while inducing CYP1A2. This suggests potential drug-drug interactions when co-administered with medications metabolized by these enzymes. Careful management is required to avoid adverse effects from concomitant use of other drugs that have narrow therapeutic indices .

Several compounds share structural or functional similarities with XL147, particularly in their role as PI3K inhibitors. Here are notable examples:

Compound NameTarget IsoformsIC50 (nM)Unique Features
LY294002Pan-PI3K~5Early synthetic inhibitor; reversible binding
ZSTK474Pan-PI3K16-49Strong antitumor effects across various xenografts
BGT226Pan-PI3K/mTOR~10Dual inhibition; effective against breast cancer
SF1126PI3Kα~20Prodrug formulation enhancing delivery to tumors
PI-103PI3Kα/mTOR11/83Dual-targeting mTORC1/2; effective in glioblastoma

XL147 stands out due to its selective inhibition profile against specific PI3K isoforms while exhibiting a favorable safety profile in clinical settings. Its unique combination of potency and selectivity makes it a promising candidate in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

448.07761612 g/mol

Monoisotopic Mass

448.07761612 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Akinleye A, Avvaru P, Furqan M, Song Y, Liu D. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. J Hematol Oncol. 2013 Nov 22;6(1):88. doi: 10.1186/1756-8722-6-88. Review. PubMed PMID: 24261963; PubMed Central PMCID: PMC3843585.

Explore Compound Types